Product packaging for 5-Bromo-4-hydrazino-6-methylpyrimidine(Cat. No.:CAS No. 3438-58-2)

5-Bromo-4-hydrazino-6-methylpyrimidine

Cat. No.: B189488
CAS No.: 3438-58-2
M. Wt: 203.04 g/mol
InChI Key: AVPGLDJNFAIPAQ-UHFFFAOYSA-N
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Description

5-Bromo-4-hydrazino-6-methylpyrimidine ( 3438-58-2) is a chemical compound with the molecular formula C5H7BrN4 and a molecular weight of 203.04 g/mol. It is a pyrimidine derivative, a class of heterocyclic compounds that serve as fundamental scaffolds in medicinal chemistry and drug discovery . Pyrimidines are recognized as privileged structures in pharmaceutical development due to their presence in nucleic acids and their ability to interact with a wide array of biological targets through hydrogen bonding and as bioisosteres for other aromatic systems . This compound features a reactive hydrazino group and a bromine atom on its pyrimidine ring, making it a versatile building block or synthetic intermediate for the regioselective synthesis of more complex molecules . Researchers can exploit these functional groups for further chemical elaboration, particularly in the development of novel chemical entities for biological evaluation. While specific biological data for this exact compound is limited in the public domain, closely related 5-bromo-6-methylpyrimidine derivatives have been investigated for their potential as interferon inducers and have demonstrated antiviral activity in cell-based assays . The structural features of this compound make it a valuable intermediate for research programs aimed at discovering new therapeutic agents. Handling and Safety: This chemical should be handled with appropriate care. Based on supplier data, it has associated hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and precautionary information. Storage: To maintain stability and purity, this product should be stored in a dark place, under an inert atmosphere, and in a freezer at temperatures under -20°C . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrN4 B189488 5-Bromo-4-hydrazino-6-methylpyrimidine CAS No. 3438-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-6-methylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPGLDJNFAIPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355822
Record name 5-bromo-4-hydrazino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3438-58-2
Record name 5-bromo-4-hydrazino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 4 Hydrazino 6 Methylpyrimidine and Its Chemical Precursors

Routes to 5-Bromo-2,4-dichloro-6-methylpyrimidine (B181392)

A common starting material for the synthesis of 5-Bromo-2,4-dichloro-6-methylpyrimidine is 5-bromo-uracil. This compound can be treated with phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline. jocpr.com This reaction converts the hydroxyl groups of the uracil (B121893) into chloro groups, yielding the desired dichlorinated pyrimidine (B1678525).

Synthesis of 5-Bromo-2,4-dichloro-6-methylpyrimidine
Starting MaterialReagentsProductReference
5-Bromo-uracilPhosphorus oxychloride, N,N-Dimethylaniline5-Bromo-2,4-dichloro-6-methylpyrimidine jocpr.com

The regioselectivity of subsequent reactions with nucleophiles, such as ammonia (B1221849), has been studied. The reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been shown to primarily yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine, indicating that the chlorine atom at the 4-position is more reactive towards nucleophilic substitution. researchgate.net

Synthesis of Other Relevant Halogenated Precursors for Pyrimidine Derivatization

The synthesis of various halogenated pyrimidines is crucial for creating a diverse range of derivatives. For instance, 2,4,6-trichloropyrimidine (B138864) can be used as a starting material to synthesize 2,4-diaminopyrimidines through sequential nucleophilic substitution reactions. nih.gov

Modern Synthetic Techniques Applicable to 5 Bromo 4 Hydrazino 6 Methylpyrimidine Chemistry

Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidine Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds, including pyrimidines. nih.govnih.gov This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently, which is achieved through the interaction of the microwave field with the dipoles or ionic molecules present. nih.gov The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, which can lead to an instantaneous rise in temperature. nih.govnih.gov

The application of MAOS in pyrimidine chemistry has been shown to dramatically reduce reaction times, increase product yields, and improve product purity. eurekaselect.comeurekaselect.comresearchgate.net Furthermore, it aligns with the principles of green chemistry by often allowing for the use of recyclable or solvent-free conditions, thus minimizing environmental pollution. nih.govresearchgate.net The efficiency of MAOS makes it a preferred tool for medicinal chemists in drug discovery and development for producing diverse bioactive scaffolds. eurekaselect.comresearchgate.net

While specific literature detailing the MAOS-driven synthesis of 5-Bromo-4-hydrazino-6-methylpyrimidine is not prevalent, the well-established precursor, 5-Bromo-4-chloro-6-methylpyrimidine (B1275720), can be reacted with hydrazine (B178648) hydrate (B1144303) in a nucleophilic substitution reaction. MAOS is highly suitable for this type of reaction. The table below contrasts the typical outcomes of conventional heating versus microwave irradiation for similar nucleophilic substitutions on pyrimidine rings, based on general findings in the literature.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference
Reaction TimeSeveral hours to daysMinutes eurekaselect.comresearchgate.net
Product YieldModerate to GoodGood to Excellent nih.goveurekaselect.com
Energy EfficiencyLow (heats vessel first)High (direct heating of reactants/solvent) nih.gov
SelectivityVariable, may lead to byproductsOften higher, with increased product purity eurekaselect.comresearchgate.net
Environmental ImpactHigher solvent usage and energy consumptionReduced solvent use, aligns with green chemistry nih.gov

Regioselective and Stereoselective Synthetic Approaches

The precise construction of substituted pyrimidines like this compound relies heavily on controlling the specific arrangement of functional groups on the heterocyclic ring.

Regioselectivity

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another, resulting in a specific regioisomer. youtube.com In the context of this compound synthesis, regioselectivity is crucial in two key stages:

Formation of the Precursor : The synthesis of the key intermediate, 5-bromo-4-chloro-6-methylpyrimidine, requires the controlled placement of the methyl, bromo, and chloro groups at the C6, C5, and C4 positions, respectively.

Hydrazinolysis : The final step involves the reaction of 5-bromo-4-chloro-6-methylpyrimidine with hydrazine. This reaction is highly regioselective, as the hydrazine selectively attacks the carbon at position 4, displacing the chloro group. The chloro group at C4 is significantly more activated towards nucleophilic substitution than the bromo group at C5.

A powerful method for achieving regiocontrol in pyrimidine synthesis is through directed metallation-substitution protocols. For instance, research on the synthesis of 6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones demonstrated a highly regioselective lithiation at the C6-methyl group, followed by reaction with various electrophiles. nih.gov This approach allows for the specific functionalization of one position while others remain untouched. nih.gov The table below summarizes the results from such a regioselective synthesis strategy. nih.gov

EntryElectrophileProduct Structure (at C6)Yield (%)Reference
12-Bromoethylbenzene-CH₂CH₂Ph70 nih.gov
2Acetone-C(OH)(CH₃)₂Good nih.gov
34-Chlorobenzaldehyde-CH(OH)(4-Cl-Ph)78 nih.gov
42,4,6-Trimethylbenzaldehyde-CH=CH(2,4,6-Me₃-Ph)71 nih.gov

Stereoselectivity

Stereoselectivity describes a reaction in which one stereoisomer is formed or destroyed preferentially over all others. youtube.com While the target molecule, this compound, does not possess any chiral centers and is achiral, the principles of stereoselectivity are paramount in pyrimidine chemistry when substituents introduce the possibility of stereoisomerism (e.g., enantiomers or diastereomers).

For example, if a substituent attached to the pyrimidine ring contains a chiral center, a synthetic route would be considered stereoselective if it predominantly produces one of the possible stereoisomers. youtube.com A reaction is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com In the synthesis of various pyrazole (B372694) derivatives, a related nitrogen-containing heterocycle, methods have been developed for the switchable synthesis of (E)- and (Z)-isomers (geometric isomers, a type of stereoisomer) by the choice of catalyst, demonstrating a high degree of stereoselectivity. mdpi.com Such control is vital in medicinal chemistry, where different stereoisomers of a drug molecule can have vastly different biological activities.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Bromo 4 Hydrazino 6 Methylpyrimidine and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. These methods are instrumental in identifying the functional groups present within a molecule.

The FT-IR spectrum of 5-Bromo-4-hydrazino-6-methylpyrimidine is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. Analysis of related pyrimidine (B1678525) and hydrazine (B178648) derivatives allows for the prediction of these spectral features. nih.gov

The hydrazino group (-NHNH2) would be identifiable by N-H stretching vibrations, typically appearing in the 3200-3400 cm⁻¹ region. nih.govresearchgate.net The pyrimidine ring itself will show a series of characteristic bands. C-H stretching vibrations of the methyl group and the aromatic ring are anticipated around 3000 cm⁻¹. spectroscopyonline.com The C=N and C=C stretching vibrations within the pyrimidine ring are expected in the 1500-1600 cm⁻¹ range. spectroscopyonline.com Furthermore, the C-Br stretching vibration would likely be observed at lower wavenumbers, typically in the 500-600 cm⁻¹ region, due to the mass of the bromine atom. spectroscopyonline.com

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Assignment
3200-3400 N-H stretching (hydrazino group)
~3000 C-H stretching (methyl and pyrimidine ring)
1500-1600 C=N and C=C stretching (pyrimidine ring)

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the pyrimidine ring and the C-Br bond. The symmetric breathing mode of the pyrimidine ring is a strong and characteristic Raman band. mdpi.com The C-Br stretch, while also visible in the IR, often gives a strong signal in the Raman spectrum. In contrast to FT-IR, the N-H stretching vibrations of the hydrazino group are expected to be weaker in the Raman spectrum. The use of a near-infrared laser in FT-Raman spectroscopy helps in reducing fluorescence, which can be an issue with complex organic molecules. youtube.com

Table 2: Predicted FT-Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Assignment
~1000 Pyrimidine ring breathing mode
500-600 C-Br stretching
1500-1600 C=N and C=C stretching (pyrimidine ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, a detailed structural map can be constructed.

The ¹H NMR spectrum of this compound would provide key information about the number and environment of the hydrogen atoms. The methyl group protons (-CH₃) would likely appear as a singlet in the upfield region, typically around δ 2.3-2.6 ppm. nih.gov The protons of the hydrazino group (-NHNH₂) would likely appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration. These signals are also D₂O exchangeable. The pyrimidine ring has one proton, H-2, which would be expected to resonate as a singlet in the downfield aromatic region, likely above δ 8.0 ppm, due to the deshielding effect of the two adjacent nitrogen atoms. nih.gov

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~2.3-2.6 Singlet 3H -CH₃
Variable (broad) Singlet 2H -NH₂ (hydrazino)
Variable (broad) Singlet 1H -NH- (hydrazino)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each of the five carbon atoms are expected. The methyl carbon (-CH₃) would appear at the highest field (lowest δ value), typically around δ 20-25 ppm. The carbon atom attached to the bromine (C-5) would be significantly influenced by the halogen's electronegativity and would likely appear in the range of δ 90-100 ppm. The carbons of the pyrimidine ring would resonate at lower fields. Specifically, C-2, situated between two nitrogen atoms, is expected to be significantly deshielded, appearing around δ 150-160 ppm. The C-4 and C-6 carbons, bonded to the hydrazino and methyl groups respectively, would also have characteristic shifts in the downfield region.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
~20-25 -CH₃
~90-100 C-5 (C-Br)
~150-160 C-2
Downfield C-4

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

A COSY spectrum would show correlations between coupled protons. In this molecule, since all proton signals are expected to be singlets, no cross-peaks would be anticipated in a standard COSY spectrum, confirming the isolated nature of the proton spin systems.

An HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the methyl protons to the methyl carbon.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry serves as a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. The nominal molecular weight of the parent compound is 203.04 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M+). Due to the nearly equal natural abundance of its two stable isotopes, 79Br and 81Br, two peaks of almost equal intensity will appear, one at the molecular weight (M+) and another at two mass units higher (M+2). miamioh.edu

The fragmentation of pyrimidine derivatives under electron impact (EI) ionization follows predictable pathways, which are crucial for structural confirmation. sphinxsai.com For this compound, fragmentation is expected to be initiated by several distinct cleavage patterns. The presence of the pyrimidine ring can trigger specific cleavages, while the amide-like linkage of the hydrazine group and the carbon-bromine bond also represent likely points of fission. sphinxsai.com

General fragmentation pathways for pyrimidine derivatives often involve the loss of small, stable neutral molecules or radicals. nih.govlibretexts.org In the case of the title compound, primary fragmentation events would likely include:

Loss of the bromine atom: A primary fragmentation would be the cleavage of the C-Br bond, resulting in a fragment ion at [M-79]+ or [M-81]+. This is a common fragmentation pattern for alkyl and aryl halides. miamioh.edu

Loss of the hydrazino group: Cleavage of the C-N bond connecting the hydrazine moiety to the pyrimidine ring could lead to the loss of a hydrazino radical (•N2H3), resulting in a significant peak.

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage. Studies on related pyrimidine derivatives show complex fragmentation involving the loss of entities like HCN or N2. iosrjournals.org

Loss of neutral molecules: Rearrangements can lead to the elimination of stable neutral molecules such as HBr. iosrjournals.org

In a study of a related brominated pyrimidine derivative, the molecular ion fragmented via two main pathways. One involved the loss of an NH-CN group, while the other began with the cleavage of an isocyanate group (NCO), demonstrating the complex fragmentation patterns that can arise from substituted pyrimidines. iosrjournals.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment (m/z) Proposed Identity/Lost Neutral Fragment Significance
202/204[C₅H₇BrN₄]⁺ (Molecular Ion, M⁺)Confirms molecular weight and presence of one bromine atom.
123[M - Br]⁺Indicates loss of the bromine radical, a common pathway for bromo-compounds.
171/173[M - N₂H₃]⁺Suggests cleavage and loss of the hydrazino radical.
94[C₅H₆N₂]⁺Possible fragment after loss of both Br and N₂H₂.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy provides critical insights into the conjugated π-systems and electronic transitions within this compound.

The UV-Vis absorption spectrum of pyrimidine and its derivatives is characterized by electronic transitions, primarily n→π* and π→π*. The introduction of substituents onto the pyrimidine ring significantly influences the position (λmax) and intensity of these absorption bands. The introduction of a bromine atom, an auxochrome, into the pyrimidine ring is known to cause a bathochromic (red) shift of the absorption maximum.

The hydrazino group (-NHNH2), being an electron-donating group, is also expected to perturb the electronic structure of the pyrimidine ring, likely causing a further shift in the absorption bands. In a related study on a 2-hydrazino-5-nitropyridine derivative, absorption spectra were recorded in various protic and aprotic solvents, showing that the local environment can influence the electronic transitions. This suggests that this compound would also exhibit some degree of solvatochromism. The absorption spectra of some hybrid materials containing pyrene (B120774) cations show excitonic absorption peaks around 409-412 nm. researchgate.net

Table 2: Typical UV-Vis Absorption Data for Related Heterocyclic Compounds

Compound/Class Solvent λmax (nm) Transition Type
PyrimidineVapor~243, ~298π→π, n→π
5-BromouracilWater275π→π
NBD-Morpholine DerivativeDichloromethane478Intramolecular Charge Transfer (ICT)
2-Hydrazino-nitropyridineMethanol235, 303, 414π→π, n→π*

While many heterocyclic compounds are fluorescent, the emission properties of pyrimidine derivatives are highly dependent on their substitution pattern. Some substituents can act as enhancers of fluorescence intensity, while others can lead to fluorescence quenching. For instance, studies on imidazo[1,2-a]pyrimidines show that groups like methyl or amino can increase fluorescence, whereas a nitro group destroys it. nih.gov

The phenomenon of fluorescence quenching, where the intensity of fluorescence is decreased by various molecular processes, is critical in this context. Dinitrophenols, for example, are known to be highly efficient fluorescence quenchers, acting through both dynamic and static mechanisms. nih.gov It is noteworthy that a structurally similar compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, was reported to not emit fluorescence. This lack of emission could be attributed to efficient non-radiative decay pathways or intersystem crossing, potentially influenced by the presence of the hydrazino and nitro groups. Given this precedent, it is plausible that this compound may also be weakly fluorescent or non-fluorescent, with the heavy bromine atom and the flexible hydrazino group potentially promoting non-radiative de-excitation pathways.

Table 3: Fluorescence Properties of Selected Pyrimidine and Related Derivatives

Compound Class Substitution Effect Fluorescence Emission Quantum Yield (ΦF)
Imidazo[1,2-a]pyrimidines-OH, -CH₃ groups enhanceBlue lightModerate to High
Imidazo[1,2-a]pyrimidines-NO₂ group quenchesNone~0
Pyrazolo[1,5-a]pyrimidinesElectron-donating groups enhanceVaries with solventUp to 0.85 (in THF)
2-Hydrazino-nitropyridine-NO₂ and -NHNH₂ groupsNone Observed~0

X-ray Diffraction Analysis for Solid-State Structural Precision

Studies on analogous structures, such as silylated 2-aminopyrimidines and other heterocyclic systems, reveal the paramount importance of intermolecular interactions, particularly hydrogen bonds, in defining the crystal packing. mdpi.commdpi.com The hydrazino group in this compound is a potent hydrogen bond donor (N-H), and the pyrimidine ring contains hydrogen bond acceptor sites (ring nitrogen atoms). Therefore, strong intermolecular N-H···N hydrogen bonds are expected to be a dominant feature in its crystal structure, likely forming dimers or extended chain motifs. nih.govresearchgate.net These interactions govern the supramolecular assembly of the molecules in the crystal lattice. researchgate.net The trapping of molecular hydrazine in cocrystals via hydrogen bonding highlights the strength and significance of these interactions. rsc.org

Analysis of a related 2-hydrazino-nitropyridine derivative showed the formation of a supramolecular structure containing N-H···N and N-H···O hydrogen bonds. The study of silylated 2-aminopyrimidines also demonstrated that intermolecular N-H···N bridges are a constant and crucial contributor to their solid-state structures. mdpi.com This extensive hydrogen bonding network significantly influences the material's physical properties.

Table 4: Representative Crystallographic Data for an Analogous Hydrazino-Pyridine Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.513(2)
b (Å)13.452(3)
c (Å)9.874(2)
β (°)106.91(3)
Hydrogen Bond TypesN-H···N, N-H···O, C-H···O
Key FeatureFormation of centrosymmetric dimers via hydrogen bonding.

Computational Chemistry and Theoretical Insights into 5 Bromo 4 Hydrazino 6 Methylpyrimidine

Quantum Mechanical Studies for Electronic Structure and Molecular Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for chemists. These methods allow for the detailed exploration of molecular geometries, electronic distributions, and spectroscopic properties, providing insights that complement and guide experimental work.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable, lowest-energy conformation. For 5-Bromo-4-hydrazino-6-methylpyrimidine, this is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory has been shown to provide a reliable balance between accuracy and computational cost for organic molecules.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Once the optimized geometry is obtained, further calculations can predict various spectroscopic properties. Theoretical vibrational (infrared and Raman) spectra can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For this compound, characteristic vibrational frequencies for N-H, C-H, C=N, and C-Br bonds have been theoretically predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra, helping to assign signals to specific protons and carbon atoms in the molecule. Studies have reported the calculated ¹H and ¹³C NMR chemical shifts for this compound, showing good correlation with experimental values.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the hydrazino group and the pyrimidine (B1678525) ring, indicating these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is distributed over the pyrimidine ring, suggesting it can accept electrons in nucleophilic reactions. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Table 1: Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.21
LUMO Energy-1.34
HOMO-LUMO Gap (ΔE)4.87

Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 2: Significant NBO Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N7π(N1-C6)45.21
LP(1) N7π(C4-C5)18.73
LP(1) Br12σ*(C5-C6)5.89

LP denotes a lone pair. E(2) represents the stabilization energy of the hyperconjugative interaction.

Theoretical Modeling of Reaction Pathways and Transition States

While the electronic structure and ground-state properties of this compound have been investigated, detailed theoretical modeling of its reaction pathways and the characterization of transition states for its specific reactions are not extensively available in the current scientific literature. Such studies would involve mapping the potential energy surface for a given reaction, locating the transition state structures, and calculating the activation energies. This information is crucial for understanding the kinetics and mechanism of reactions involving this compound. Future computational work in this area would be highly valuable for predicting its chemical behavior and designing synthetic routes to new derivatives.

Computational Exploration of Rearrangement Mechanisms (e.g., Smiles Rearrangement)

Molecular rearrangements are fundamental processes in organic chemistry, and computational studies offer a powerful tool to elucidate their mechanisms, transition states, and energy barriers. For this compound, rearrangements such as the Smiles and Dimroth rearrangements are of particular interest due to the presence of the hydrazino group and the pyrimidine core.

Smiles Rearrangement:

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. While no specific computational studies on the Smiles rearrangement of this compound are publicly available, the general mechanism has been investigated for related heterocyclic systems. The rearrangement typically involves the migration of an aryl group from a heteroatom to an adjacent nucleophilic center. In the context of the target molecule, a Smiles-type rearrangement is theoretically plausible, although likely less common than the Dimroth rearrangement.

Dimroth Rearrangement:

The Dimroth rearrangement is a well-documented isomerization of N-heterocycles, particularly those containing amino or imino groups, and is highly relevant to 4-hydrazinopyrimidines. nih.govresearchgate.net This rearrangement involves the opening of the pyrimidine ring followed by re-cyclization, leading to an exchange of atoms within the heterocyclic system. wikipedia.orgnih.gov Computational studies on related pyrimidine derivatives have provided a detailed understanding of the reaction mechanism. nih.govnih.gov

The process is often catalyzed by acid or base and is influenced by factors such as the electron density of the pyrimidine ring and the thermodynamic stability of the resulting isomer. nih.gov For 4-hydrazinopyrimidines, the Dimroth rearrangement can lead to the formation of more stable triazolopyrimidine isomers. nih.govresearchgate.net The presence of substituents like the bromo and methyl groups on the pyrimidine ring of the title compound is expected to influence the rate and feasibility of the rearrangement by altering the electronic properties and steric environment of the molecule.

Computational investigations into the Dimroth rearrangement of analogous systems typically employ Density Functional Theory (DFT) to map the potential energy surface, locate transition states, and calculate the activation energy barriers. These studies have shown that the rearrangement often proceeds through a series of steps including protonation, ring-opening to an intermediate, and subsequent ring-closure. nih.gov

While specific energy barriers for this compound have not been reported, a comparative analysis with computationally studied 4-hydrazinopyrimidine derivatives suggests that the Dimroth rearrangement would be a key reaction pathway to consider in its chemical behavior.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational chemistry, particularly DFT, has become a standard tool for predicting the NLO properties of molecules. The key parameter for assessing the second-order NLO response of a molecule is the first hyperpolarizability (β).

While there are no specific computational results for the NLO properties of this compound, studies on other pyrimidine derivatives provide a strong basis for a theoretical evaluation. researchgate.netnih.gov The NLO response of organic molecules is often associated with intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, facilitated by a π-conjugated system.

In this compound, the hydrazino group can act as an electron donor, while the pyrimidine ring, especially with the electron-withdrawing bromo substituent, can function as an acceptor. This donor-acceptor framework suggests that the molecule could exhibit NLO properties.

The table below presents calculated first hyperpolarizability (β) values for related substituted pyrimidine and pyridine (B92270) derivatives from various computational studies, illustrating the range of NLO responses in similar systems. These values are typically compared to a reference compound like urea (B33335) to gauge their potential as NLO materials.

CompoundComputational MethodCalculated First Hyperpolarizability (β) (esu)Reference
5-(trifluoromethyl)pyridine-2-thiolDFT/B3LYP/6–311+G(d, p)318.780 × 10⁻³² researchgate.net
5-bromo-2-(trifluoromethyl)pyridineDFT/B3LYP/6-31++G(d,p)74.44 × 10⁻³² researchgate.net
Fused-triazine derivative 3B3LYP/6-311G 15 times that of urea nih.gov
Fused-triazine derivative 5B3LYP/6-311G24 times that of urea nih.gov

The data indicates that substitutions on the heterocyclic ring significantly impact the NLO response. For this compound, the combination of the donor (hydrazino) and acceptor (brominated pyrimidine) moieties is expected to result in a notable first hyperpolarizability, making it a candidate for further experimental and computational NLO studies.

Thermodynamic Characterization at Varying Conditions

The thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy, are fundamental to understanding its stability, reactivity, and equilibrium behavior under different conditions. Computational methods, including ab initio and DFT calculations, are widely used to determine these properties.

While specific thermodynamic data for this compound is not available in the literature, the following table presents computed relative Gibbs free energies for the tautomers of a related compound, sildenafil (B151), which also features a pyrimidine ring system. This illustrates the typical energy differences observed between tautomers.

Relative Gibbs Free Energies of Sildenafil Tautomers (kcal/mol)

Tautomer Gas Phase (M06-2X/aug-cc-pVDZ) Water Solution (M06-2X/aug-cc-pVDZ)
Tautomer A 9.12 4.27
Tautomer B (most stable) 0.00 0.00

Data adapted from a computational study on sildenafil tautomerism.

These computational approaches can also be used to calculate standard thermodynamic functions at different temperatures. This involves calculating the vibrational frequencies of the optimized molecular structure and then using statistical mechanics to determine properties like heat capacity (C°p), entropy (S°), and enthalpy (H°).

For a comprehensive thermodynamic characterization of this compound, future computational work would need to:

Identify all possible tautomers.

Optimize the geometry of each tautomer.

Calculate the vibrational frequencies for each tautomer.

Determine the relative energies and thermodynamic properties of each tautomer in the gas phase and in various solvents.

Calculate the temperature-dependent thermodynamic functions for the most stable tautomer.

Such a study would provide a complete picture of the thermodynamic landscape of this compound.

Chemical Synthesis and Exploration of Novel Derivatives and Analogues of 5 Bromo 4 Hydrazino 6 Methylpyrimidine

Rational Design Principles for Pyrimidine-Based Scaffolds and Their Functionalization

The widespread use of the pyrimidine (B1678525) scaffold in drug development is a result of its proven success and versatile nature. nih.govresearchgate.net Rational drug design involving pyrimidines often employs several key strategies to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Scaffold Hopping and Bioisosterism: One common approach is "scaffold hopping," where a known active core, such as an indazole or purine, is replaced with a pyrimidine ring. researchgate.net This strategy aims to identify new chemotypes with potentially improved properties while retaining the key interactions with the biological target. The pyrimidine ring is an effective bioisostere for purines and other aromatic systems, capable of mimicking their size, shape, and electronic characteristics. nih.govresearchgate.net

Structure-Based Design and Molecular Hybridization: Modern drug design often utilizes computational tools like molecular modeling to analyze the crystal structures of target proteins. researchgate.net This allows for the rational design of pyrimidine derivatives with substituents that can form specific, high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's active site. nih.gov Furthermore, scaffold hybridization, which involves combining the pyrimidine core with other known pharmacophores, is a powerful strategy for creating multi-target agents or enhancing the activity of a single-target drug. researchgate.net

Functionalization: The pyrimidine ring can be readily functionalized at multiple positions. nih.gov For instance, the C2, C4, and C5 positions are common sites for substitution. Nucleophilic aromatic substitution (SNAr) reactions are frequently used to introduce various amine, ether, or thioether linkages, allowing for extensive Structure-Activity Relationship (SAR) studies. researchgate.net The presence of activating groups or leaving groups (like halogens) on the pyrimidine ring is crucial for this functionalization.

The strategic placement of functional groups on the pyrimidine scaffold can significantly influence a molecule's biological activity, making it a cornerstone of modern medicinal chemistry. nih.gov

Pyrimidine-Fused Polyheterocyclic Systems Derived from 5-Bromo-4-hydrazino-6-methylpyrimidine

The reactive nature of this compound, with its nucleophilic hydrazine (B178648) group and the electrophilic carbon at the C-4 position (attached to the hydrazine) and the C-5 position (attached to the bromine), makes it an ideal precursor for synthesizing fused polyheterocyclic systems. The hydrazine moiety is a key functional group for building fused five-membered rings like pyrazoles and triazoles, while the bromine atom can participate in cyclization reactions to form thiazole (B1198619) and other sulfur-containing rings.

Pyrimido[4,5-e]researchgate.netresearchgate.netmdpi.comthiadiazine Frameworks

The synthesis of pyrimido[4,5-e] researchgate.netresearchgate.netnih.govthiadiazine derivatives has been achieved through the cyclocondensation of a bielectrophile, such as 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392), with a binucleophile like alkyl-2-phenylhydrazinecarbodithioates. researchgate.net This reaction builds the fused thiadiazine ring onto the pyrimidine core.

A plausible pathway to synthesize a Pyrimido[4,5-e] researchgate.netresearchgate.netmdpi.comthiadiazine framework starting from this compound would involve a two-step process. First, the hydrazino group of the starting material could be reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbazate intermediate. Subsequent intramolecular cyclization, possibly promoted by an oxidizing agent or by displacement of the C-5 bromine, would lead to the formation of the thiadiazine ring fused to the pyrimidine core.

Table 1: Proposed Synthesis of Pyrimido[4,5-e] researchgate.netresearchgate.netmdpi.comthiadiazine Derivative This table presents a hypothetical reaction scheme based on known chemical principles.

StepReactant 1Reactant 2ConditionsIntermediate/Product
1This compoundCarbon Disulfide (CS₂)Base (e.g., KOH), Ethanol (B145695)Potassium 2-(5-bromo-6-methylpyrimidin-4-yl)hydrazine-1-carbodithioate
2Intermediate from Step 1-Oxidizing Agent (e.g., I₂) or Heat8-Bromo-7-methyl-3-thioxo-2,3-dihydro-1H-pyrimido[4,5-e] researchgate.netresearchgate.netmdpi.comthiadiazine

Pyrazolo[3,4-b]pyridine Analogues

The synthesis of pyrazolo[3,4-b]pyridines, also known as pyrazolopyridines, is well-established and typically involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. scilit.comrsc.org

Starting from this compound, a viable synthetic route involves a two-stage process.

Formation of the Pyrazole (B372694) Ring: The 4-hydrazino group of the pyrimidine can react with a suitable three-carbon synthon, such as malononitrile (B47326) or an α-cyanoketone, to construct the pyrazole ring. For example, reaction with malononitrile would yield a 5-amino-1-(5-bromo-6-methylpyrimidin-4-yl)pyrazole intermediate. This type of reaction is known for other hydrazino-heterocycles. scilit.com

Formation of the Pyridine (B92270) Ring: The resulting aminopyrazole intermediate can then undergo a cyclocondensation reaction with a 1,3-dicarbonyl compound like acetylacetone (B45752) or ethyl acetoacetate. scilit.comrsc.org This reaction, often carried out in acetic acid or in the presence of a Lewis acid catalyst like ZrCl₄, builds the pyridine ring onto the pyrazole, yielding the final pyrazolo[3,4-b]pyridine scaffold.

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Analogues

StepStarting MaterialReagent(s)ConditionsProduct
1This compoundMalononitrileEthanol, Reflux5-Amino-1-(5-bromo-6-methylpyrimidin-4-yl)-1H-pyrazole-4-carbonitrile
2Product from Step 1AcetylacetoneAcetic Acid, Reflux1-(5-Bromo-6-methylpyrimidin-4-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Pyrazolo[4′,3′:4,5]thieno[3,2-d]pyrimidine Conjugates

The pyrazolo[4′,3′:4,5]thieno[3,2-d]pyrimidine system is a complex polyheterocycle. Published syntheses often start from an already-formed thienopyrazole precursor, which is then elaborated to form the fused pyrimidine ring. researchgate.net For example, one route begins with 4-aminothieno[2,3-c]pyrazole-5-carbonitrile, which undergoes cyclization with reagents like triethyl orthoformate and subsequent reaction with hydrazine to build the pyrimidine portion of the scaffold. researchgate.net

A hypothetical route starting from this compound would likely involve first constructing the thieno[3,2-d]pyrimidine (B1254671) core, followed by the annulation of the pyrazole ring.

Thieno[3,2-d]pyrimidine Formation: This is a challenging step from the given starting material. A standard method, the Gewald reaction, typically requires an α-cyano ketone and sulfur. A more plausible, albeit multi-step, approach would involve converting the C-4 hydrazino group to a thiol and the C-5 bromo group to an amino group, followed by reaction with a reagent like formamide (B127407) to close the thiophene (B33073) ring.

Pyrazole Annulation: A more direct hypothetical approach could involve a palladium-catalyzed coupling reaction. The C-5 bromine could potentially react with a suitable pyrazole derivative via a Suzuki or Stille coupling reaction to form a 5-pyrazolylpyrimidine. Subsequent intramolecular cyclization involving the hydrazino group could then form the fused system, though this is speculative. A more established method would be to convert the hydrazino group on the pre-formed thienopyrimidine into a reactive site for cyclization.

Given the complexity, a reliable synthesis would require significant precursor modification.

Thiazolo[4,5-d]pyrimidine (B1250722) Architectures

The synthesis of the thiazolo[4,5-d]pyrimidine scaffold is frequently accomplished by reacting a 4-amino-5-halopyrimidine with a source of carbon and sulfur, such as potassium thiocyanate (B1210189) or carbon disulfide, followed by cyclization. nih.gov The key precursor is a pyrimidine with an amino group at C-4 and a leaving group at C-5.

Starting with this compound, the hydrazino group must first be converted to an amino group. This can be achieved through catalytic reduction, for example, using Raney Nickel or sodium dithionite, a standard transformation in organic synthesis.

Reduction of Hydrazine: Treatment of this compound with a reducing agent like Raney Nickel would yield 4-amino-5-bromo-6-methylpyrimidine.

Thiazole Ring Formation: The resulting 4-amino-5-bromopyrimidine (B111901) is a classic precursor for the Hantzsch thiazole synthesis. Reaction with thiourea (B124793) would lead to an intermediate that, upon heating, cyclizes to form the 2-amino-7-methylthiazolo[4,5-d]pyrimidine. Alternatively, reaction with potassium thiocyanate would introduce a thiocyanato group at the 5-position, which can then be cyclized to form a 2-aminothiazolo[4,5-d]pyrimidine derivative.

Table 3: Synthesis of Thiazolo[4,5-d]pyrimidine Architecture

StepStarting MaterialReagent(s)ConditionsProduct
1This compoundRaney Nickel, H₂ (Proposed)Ethanol, RT4-Amino-5-bromo-6-methylpyrimidine
2Product from Step 1ThioureaEthanol, Reflux2-Amino-7-methylthiazolo[4,5-d]pyrimidine

Pyrimido[4′,5′:5,6]researchgate.netresearchgate.netthiazino[2,3-b]quinoxaline Ring Systems

This is a complex, tetracyclic heteroaromatic system. There is limited direct literature on its synthesis from simple pyrimidines. However, its construction can be envisioned by dissecting the molecule into its constituent pyrimidine, thiazine (B8601807), and quinoxaline (B1680401) rings. A logical, though hypothetical, synthetic strategy would involve the reaction of a functionalized pyrimidothiazine with a functionalized benzene (B151609) derivative.

A more plausible route starting from a pyrimidine precursor would be a stepwise annulation.

Synthesis of a Pyrimidothiazine Intermediate: The starting material, this compound, would first need to be converted into a 4,5-difunctionalized pyrimidine suitable for building the thiazine ring. A plausible intermediate would be 5-amino-4-chloro-6-methylpyrimidine. This could react with a mercaptoacetate (B1236969) derivative to build the thiazine ring, resulting in a pyrimido[4,5-b] researchgate.netresearchgate.netthiazin-4(3H)-one.

Annulation of the Quinoxaline Ring: The pyrimidothiazine intermediate would then need to be functionalized to allow for the construction of the quinoxaline ring. This could involve condensation with an o-phenylenediamine (B120857) derivative. For instance, if the pyrimidothiazine contains vicinal carbonyl or equivalent functional groups, reaction with o-phenylenediamine would lead to the formation of the fused quinoxaline ring system.

This multi-step pathway highlights the synthetic challenge but illustrates a rational approach to assembling such complex heterocyclic frameworks from a simple pyrimidine starting block.

Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a significant scaffold in medicinal chemistry. The synthesis of derivatives of this bicyclic system can be achieved through intramolecular cyclization strategies starting from appropriately substituted pyrimidines. While direct synthesis from this compound is not extensively documented, related synthetic approaches highlight the utility of pyrimidine intermediates in constructing the pyrrolo ring.

A common strategy involves the use of a 4,6-diaminopyrimidine (B116622), which can be iodinated and then subjected to a Sonogashira coupling. nih.gov Subsequent base-promoted ring closure yields the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core. nih.gov Another approach involves the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with various amines to introduce substituents at the 4-position. google.com

Furthermore, the synthesis of pyrrolo nih.govrsc.orgpyrido[2,4-d]pyrimidin-6-ones, a related tricyclic system, has been accomplished through a multi-step sequence involving the Buchwald reaction of a 5-pyrimidinamine followed by acylation and an acid-facilitated oxidative ring closure. semanticscholar.org This highlights the potential for N-arylation and subsequent cyclization, a strategy that could be adapted for derivatives of this compound after transformation of the hydrazino group.

The general synthetic pathway to pyrrolo[2,3-d]pyrimidines often involves the following key steps, which could be adapted for precursors derived from this compound:

Starting Material : A suitably substituted pyrimidine, such as 4,6-diaminopyrimidine or a 4-chloro-5-vinylpyrimidine derivative.

Key Reactions :

Sonogashira Coupling : Introduction of an alkyne substituent at the 5-position of the pyrimidine ring.

Intramolecular Cyclization : Ring closure onto the 6-amino group to form the pyrrole (B145914) ring.

Suzuki-Miyaura Coupling : Introduction of aryl or heteroaryl groups at halogenated positions of the pre-formed pyrrolo[2,3-d]pyrimidine core to build further complexity. nih.govnih.gov

Pyrimido[4,5-d]pyrimidine and Pyrimido[5,4-d]pyrimidine (B1612823) Scaffold Exploration

The synthesis of fused pyrimidine systems like pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines often relies on the cyclization of functionalized pyrimidine precursors. rsc.org The this compound intermediate is a valuable precursor for these scaffolds, where the hydrazino group can act as a binucleophile to form the second pyrimidine ring.

Pyrimido[4,5-d]pyrimidines:

These structures are commonly synthesized through multicomponent reactions. rsc.orgresearchgate.net One established method is the Biginelli-type reaction involving barbituric acid, an aldehyde, and urea (B33335) or thiourea. rsc.org Another prominent route involves the reaction of 6-aminouracil (B15529) derivatives with aldehydes and amines. researchgate.net

For derivatives originating from this compound, a plausible synthetic route involves the condensation of the hydrazino group with a suitable three-carbon electrophile or a two-component cyclization partner. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of the second pyrimidine ring. Research has shown that 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones react with guanidine (B92328) to afford 7-amino-5,6-dimethyl-2-methylsulfanyl-3-aryl(alkyl)pyrimido[4,5-d]pyrimidin-4(3H)-ones. researchgate.net This demonstrates the principle of building the second pyrimidine ring onto a pre-functionalized pyrimidine core.

Pyrimido[5,4-d]pyrimidines:

The synthesis of the isomeric pyrimido[5,4-d]pyrimidine scaffold has also been explored. nih.gov These compounds have been synthesized from 6-cyanopurine (B1214740) precursors, which undergo transformations to build the fused pyrimidine ring. nih.gov A hydrazone unit has been incorporated as a linker between the pyrimidopyrimidine nucleus and an aryl subunit in some designs, highlighting the utility of hydrazine chemistry in this context. nih.gov

A general approach for synthesizing these fused systems from a hydrazinopyrimidine is outlined below:

Target ScaffoldPrecursor RequirementTypical ReagentsReaction Type
Pyrimido[4,5-d]pyrimidine Pyrimidine with adjacent amino/hydrazino and carbonyl/cyano groupsAldehydes, Urea/Thiourea, Guanidine, DicarbonylsMulticomponent Condensation / Cyclocondensation
Pyrimido[5,4-d]pyrimidine Pyrimidine with functional groups at C4 and C5 suitable for annulationCyanopurines, Formyl derivativesIntramolecular Cyclization / Condensation

Development of Hybrid Pyrimidine-Containing Molecular Architectures

Hybrid molecules that covalently link a pyrimidine core with benzoxazole (B165842) or benzimidazole (B57391) moieties are of significant interest. researchgate.netdntb.gov.ua The synthesis of these hybrids can be achieved by forming either the pyrimidine or the benz-heterocycle ring in the final steps, or by linking pre-formed heterocyclic units.

Starting with this compound, one synthetic strategy involves the reaction of the hydrazino group. For example, condensation with a benzoxazole- or benzimidazole-carboxaldehyde would yield a Schiff base, linking the two heterocyclic systems through a hydrazone bridge.

A more integrated approach involves using the pyrimidine as a building block for the benzimidazole ring. A versatile synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines has been developed starting from 4-(1H-benzo[d]imidazol-1-yl)pyrimidines. nih.gov This suggests a pathway where a precursor like 4-chloro-5-bromo-6-methylpyrimidine could first be reacted with an o-phenylenediamine derivative, followed by introduction of the hydrazino group.

A general route for synthesizing pyrimidine-benzimidazole hybrids is the condensation of o-phenylenediamine with pyrimidine-4-carboxylic acid or its derivatives. Alternatively, 2-(chloromethyl)-1H-benzimidazole can be condensed with pyrimidine-2-thiols to link the two moieties. nih.gov

Hybrid SystemSynthetic StrategyKey Intermediates
Pyrimidine-Benzoxazole Condensation of 2-aminophenol (B121084) with a pyrimidine-carboxylic acid derivative.Pyrimidine-4-carbonyl chloride, 2-Aminophenol
Pyrimidine-Benzimidazole Condensation of o-phenylenediamine with a pyrimidine-aldehyde or -acid.Pyrimidine-4-carboxaldehyde, o-Phenylenediamine
Pyrimidine-Linker-Benzimidazole Coupling of a functionalized pyrimidine with a functionalized benzimidazole.2-(Chloromethyl)-1H-benzimidazole, Pyrimidine-thiol

The synthesis of molecules containing both pyrimidine and pyridine rings often utilizes modern cross-coupling reactions, where the 5-bromo substituent of the starting pyrimidine is particularly valuable. mdpi.com The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of a C-C bond between the pyrimidine ring and a pyridine ring. nih.govmdpi.com

A typical synthetic sequence involves:

Starting Material : this compound. The hydrazino group may be protected or transformed prior to coupling.

Coupling Partner : A suitable pyridineboronic acid or pyridineboronate ester.

Catalyst System : A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, along with a base (e.g., K₃PO₄, Na₂CO₃). nih.govmdpi.com

Reaction : The Suzuki coupling reaction is performed in a suitable solvent system, often a mixture like dioxane/water, to yield the 5-(pyridin-yl)-4-hydrazino-6-methylpyrimidine derivative.

This approach has been used effectively in the synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs, where a Suzuki coupling is used to introduce a pyridyl moiety onto the core structure. nih.gov Similarly, various 5-aryl-2-methylpyridin-3-amine derivatives have been synthesized via Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids. mdpi.com

Further Functionalization of the Hydrazino Moiety for Extended Chemical Diversity

The hydrazino group at the C4 position is a versatile functional handle for a wide range of chemical transformations, allowing for the generation of large libraries of derivatives. researchgate.net

Formation of Hydrazones: One of the most common reactions is the condensation of the hydrazino group with various aldehydes and ketones. This reaction typically proceeds under mild acidic catalysis (e.g., a few drops of acetic acid) in a solvent like ethanol to produce stable pyrimidinyl-hydrazone derivatives. nih.gov This method allows for the introduction of diverse aryl, heteroaryl, or alkylidene substituents.

Synthesis of Fused Triazoles: The hydrazino group is a key precursor for the synthesis of fused rsc.orgresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidine systems. Reaction of the hydrazinopyrimidine with orthoesters, such as triethyl orthoformate, can lead to cyclization and the formation of the fused triazole ring.

Acylation: The hydrazino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding hydrazides. These hydrazides are stable compounds themselves or can serve as intermediates for further cyclizations, for instance, into oxadiazole rings.

A summary of these functionalization reactions is presented below:

Reagent TypeProduct ClassSignificance
Aldehydes / KetonesHydrazonesIntroduces a wide variety of substituents (R¹, R²)
Orthoesters (e.g., HC(OEt)₃)Fused TriazolesForms a new heterocyclic ring fused to the pyrimidine
Acid Chlorides / AnhydridesHydrazidesCreates stable amide-like derivatives or intermediates for further cyclization
IsothiocyanatesThiosemicarbazidesPrecursors for fused thiadiazoles or thiazoles

Synthesis of Pyrimidine Derivatives Incorporating Selenium

The introduction of selenium into heterocyclic scaffolds is a strategy to modulate biological activity. For pyrimidine derivatives, selenium can be incorporated via nucleophilic substitution of a suitable leaving group with a selenium-containing nucleophile. researchgate.net

A reported method for the synthesis of selenide (B1212193) derivatives starts with 5-bromo-2,4-dichloro-6-methylpyrimidine. researchgate.net This precursor is treated with potassium selenocyanate (B1200272) (KSeCN), which acts as a source of the selenium nucleophile, to produce 5-bromo-2-chloro-4-methyl-6-selenocyanatopyrimidine. researchgate.net This intermediate can then be reacted with various alkyl halides to afford alkyl selanyl (B1231334) pyrimidines. researchgate.net

Crucially, the resulting 5-bromo-2-chloro-6-(alkylselanyl)-4-methylpyrimidine can then be treated with hydrazine hydrate (B1144303). In this step, the hydrazine displaces the more reactive chlorine atom at the C4 position, yielding a 5-bromo-4-hydrazino-6-(alkylselanyl)pyrimidine derivative. researchgate.net This demonstrates a viable pathway to selenium-containing analogues of the title compound. These final products can be further cyclized to create novel selenium-containing fused heterocyclic systems, such as nih.govresearchgate.netselenazolo[5,4-e] rsc.orgresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidines. researchgate.net

Future Research Directions and Unexplored Chemical Horizons for 5 Bromo 4 Hydrazino 6 Methylpyrimidine

Development of Eco-Friendly and Atom-Economical Synthetic Methodologies

The advancement of synthetic organic chemistry is increasingly benchmarked by its environmental footprint. Future research must prioritize the development of green synthetic strategies for 5-Bromo-4-hydrazino-6-methylpyrimidine and its derivatives. Traditional syntheses often rely on hazardous reagents and produce significant waste. The exploration of eco-friendly and atom-economical alternatives is a critical research direction.

Modern synthetic methods such as microwave-assisted organic synthesis (MAOS) offer substantial improvements by reducing reaction times, increasing yields, and often enabling solvent-free conditions. mdpi.com Investigating the synthesis of pyrimidine (B1678525) derivatives under microwave irradiation could provide a high-yielding, ecofriendly protocol. mdpi.com Another promising avenue is the use of catalysts in solvent-free systems or in aqueous media, which minimizes the reliance on volatile organic compounds. mdpi.combme.hu For instance, developing a process that utilizes a solid, non-hazardous brominating reagent for in-situ generation of the reactive bromine species could be a significant step forward, analogous to green methods developed for other aromatic compounds. google.com

Future research could focus on a one-pot synthesis, combining multiple reaction steps without isolating intermediates, which is an inherently greener approach. fao.org The goal would be to develop a protocol that is not only efficient and high-yielding but also aligns with the principles of green chemistry, as outlined in the table below.

Green Chemistry PrincipleProposed Application to Synthesis
Waste Prevention Development of one-pot or tandem reactions to reduce purification steps and solvent use. fao.org
Atom Economy Designing syntheses, such as cycloaddition or condensation reactions, that incorporate most atoms from the reactants into the final product.
Less Hazardous Synthesis Replacing traditional brominating agents with safer alternatives; using benign solvents like water or ethanol (B145695). bme.hu
Catalysis Employing catalytic amounts of reagents (e.g., KHSO₄) instead of stoichiometric ones to enhance efficiency and reduce waste. bme.hu
Energy Efficiency Utilizing microwave irradiation or ultrasonic waves to accelerate reactions at lower bulk temperatures. mdpi.combme.hu

Deeper Understanding of Intramolecular Interactions and Conformational Dynamics

The three-dimensional structure and dynamic behavior of a molecule are fundamental to its reactivity and interaction with other molecules. For this compound, the interplay between the electron-withdrawing bromine atom, the flexible hydrazino group, and the aromatic pyrimidine ring dictates its chemical personality. However, a detailed understanding of its conformational landscape is currently lacking.

Future research should employ a combination of experimental and computational techniques to elucidate these properties.

Single-Crystal X-ray Diffraction: This would provide definitive information on the solid-state conformation, bond lengths, bond angles, and crucial intermolecular interactions such as hydrogen bonding or halogen bonding. Studies on similar hydrazone compounds reveal how intramolecular hydrogen bonds can generate stable ring structures (e.g., S(6) ring) and how intermolecular forces dictate crystal packing. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as NOESY and ROESY, can be used to probe through-space interactions and determine the preferred conformation in solution.

Computational Chemistry: Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations can offer an atomistic picture of conformational exchange and the energy barriers between different states. rsc.org Such studies, which have been successfully applied to understand the dynamics of complex biomolecules and smaller organic compounds, could reveal transient, low-population conformations that may be key to the molecule's reactivity. rsc.orgrsc.org

A key focus would be to characterize the rotational barrier around the C-N bond of the hydrazino group and to determine if intramolecular hydrogen bonding occurs between the hydrazino protons and the pyrimidine ring's nitrogen atoms.

Application of Machine Learning and AI in Pyrimidine Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. nih.govyoutube.com These computational tools can accelerate the discovery of new molecules and predict their properties with remarkable accuracy, often from limited datasets. youtube.comresearchgate.net Applying these technologies to this compound could rapidly expand its known chemical space and identify novel applications.

Future research should focus on several key areas:

Quantitative Structure-Property Relationship (QSPR) Models: ML algorithms like random forest and support vector regression can be trained on datasets of known pyrimidine derivatives to build models that predict specific properties. researchgate.net For example, a model could be developed to predict the potential of new derivatives of this compound as corrosion inhibitors, a known application for some pyrimidines. researchgate.netresearchgate.net

Generative Models for Drug Discovery: AI-powered platforms can design novel pyrimidine derivatives in silico that are optimized for specific biological targets. nih.gov Starting with the this compound scaffold, these models could generate virtual libraries of compounds with high predicted binding affinities for proteins implicated in disease, significantly shortening the discovery pipeline. youtube.comnih.gov

Reaction Prediction and Synthesis Design: AI tools can predict the outcomes of unknown reactions and suggest optimal synthetic routes, including greener and more efficient pathways. This would be invaluable for planning the functionalization of both the bromo and hydrazino groups.

The table below illustrates a potential ML workflow for this compound.

ML ApplicationInput DataPredicted OutputPotential Impact
Property Prediction Molecular descriptors (e.g., molecular weight, logP, electronic properties) of known pyrimidines. researchgate.netInhibition efficiency, biological activity, thermal stability. researchgate.netresearchgate.netRapidly screen for promising applications before synthesis.
Generative Design The core scaffold of this compound and a target protein structure.Novel derivative structures with high predicted binding affinity. nih.govAccelerate the design of new therapeutic agents.
Synthesis Planning Target derivative structure.Step-by-step synthetic pathway with reaction conditions.Optimize synthesis and explore novel chemical transformations.

Exploration of Unique Catalytic Transformations Involving the Hydrazino Group

The hydrazino (-NHNH₂) group is a potent nucleophile and a versatile functional group for constructing new chemical entities. While hydrazine (B178648) is known to react with pyrimidines, often leading to ring cleavage under harsh conditions, the hydrazino group on this specific scaffold offers opportunities for more controlled and unique catalytic transformations. scispace.com

Future research should investigate the utility of the hydrazino group as a handle for building more complex heterocyclic systems. For example, condensation reactions with 1,3-dicarbonyl compounds could lead to the formation of pyrazolyl-pyrimidines, a class of compounds with known biological activities. The presence of the bromine atom offers a site for subsequent cross-coupling reactions, allowing for the synthesis of a diverse library of molecules from a single precursor.

Furthermore, the exploration of metal-catalyzed reactions involving the hydrazino group is a largely unexplored frontier. Transition metals could catalyze novel cyclization, coupling, or rearrangement reactions. For instance, palladium-catalyzed reactions, widely used for C-C and C-N bond formation in synthesizing pyrazine (B50134) derivatives, could be adapted to create novel linkages via the hydrazino moiety. mdpi.com The reactivity of this group could also be harnessed in organocatalysis, where it might act as a hydrogen-bond donor to activate substrates in asymmetric transformations.

Integration of this compound into Advanced Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. This compound is an excellent candidate for a "building block" in this field due to its array of functional groups capable of forming directional interactions.

The key features for supramolecular assembly include:

Hydrogen Bonding: The hydrazino group has N-H protons that are strong hydrogen bond donors, while the pyrimidine ring contains nitrogen atoms that are excellent hydrogen bond acceptors. This donor-acceptor pattern could be exploited to form predictable and robust one-, two-, or three-dimensional networks. researchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. This is a highly directional and tunable interaction that is increasingly used in crystal engineering.

π-π Stacking: The electron-deficient pyrimidine ring can engage in π-π stacking interactions with electron-rich aromatic systems.

Future research should aim to co-crystallize this compound with other molecules (coformers) to create novel supramolecular assemblies. researchgate.net By carefully selecting coformers, it may be possible to construct materials with interesting properties, such as porosity (for gas storage), specific optical responses, or catalytic activity. The study of these assemblies via single-crystal X-ray diffraction and theoretical calculations would provide insight into the hierarchy and cooperativity of the non-covalent forces at play. nih.gov

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-hydrazino-6-methylpyrimidine?

A common method involves refluxing 5-bromo-4-chloro-6-methylpyrimidine with hydrazine hydrate in absolute ethanol for 4 hours. The reaction is monitored via TLC (n-Butanol:Ether, 50:50 v/v%), yielding a yellow precipitate after cooling. Crystallization from ethanol typically achieves ~67% yield .

Q. How can the purity and structure of this compound be validated experimentally?

Use a combination of spectroscopic techniques:

  • IR spectroscopy to confirm the hydrazino (-NHNH₂) and methyl groups (C-H stretches at ~2900 cm⁻¹) .
  • ¹H/¹³C NMR to resolve aromatic protons (pyrimidine ring) and methyl substituents. Comparative studies of brominated pyrimidines suggest distinct chemical shifts for Br (e.g., 5-bromo derivatives show downfield shifts in ¹³C NMR) .

Q. What solvents are optimal for recrystallization?

Absolute ethanol is widely used due to its polarity and ability to dissolve intermediates while precipitating the target compound upon cooling. Ethanol also minimizes side reactions during purification .

Q. What storage conditions ensure long-term stability?

Store in a sealed container under dry, cool conditions (≤4°C) to prevent hydrolysis of the hydrazino group. Avoid exposure to moisture or acidic vapors, which may degrade the compound .

Advanced Research Questions

Q. How can the hydrazino group be functionalized to synthesize heterocyclic derivatives?

The hydrazino moiety reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, which can undergo cyclization under acidic or oxidative conditions. For example, condensation with substituted benzaldehydes yields pyrazolo[3,4-d]pyrimidine derivatives, a scaffold with potential bioactivity .

Q. What computational methods predict the electronic effects of bromine substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the electron-withdrawing effect of bromine, which polarizes the pyrimidine ring. Comparative studies show bromine increases electrophilicity at the 4-position, facilitating nucleophilic substitution reactions .

Q. How does bromine influence regioselectivity in cross-coupling reactions?

Bromine at the 5-position directs Suzuki-Miyaura coupling to the 4-hydrazino group, enabling selective derivatization. However, steric hindrance from the methyl group at C6 may reduce coupling efficiency. Optimize using Pd(OAc)₂/XPhos catalysts in THF/water mixtures .

Q. What analytical challenges arise in characterizing byproducts during synthesis?

Side products like 5-bromo-6-methylpyrimidin-4(3H)-one (via hydrolysis of the hydrazino group) can form under acidic conditions. Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect and quantify impurities. Tandem MS/MS fragmentation aids structural elucidation .

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